molecular formula C13H17ClN2O5S B14510256 S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine CAS No. 63346-58-7

S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine

Cat. No.: B14510256
CAS No.: 63346-58-7
M. Wt: 348.80 g/mol
InChI Key: HKYYIFXVPNDGKA-QMMMGPOBSA-N
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Description

S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine typically involves multiple steps, including the introduction of the chloro, hydroxy, and carbamate groups. Common synthetic routes may include:

    Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Introduction of the hydroxy group through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.

    Carbamate Formation: Introduction of the carbamate group using isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction of the chloro group to a hydroxy group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of the chloro group with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the chloro group may yield an amine or thiol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine can be compared with other similar compounds to highlight its uniqueness:

    S-[4-Chloro-3-hydroxy-2-({[(methyl)oxy]carbonyl}amino)phenyl]-L-cysteine: Similar structure but with a methyl group instead of an isopropyl group.

    S-[4-Chloro-3-hydroxy-2-({[(ethyl)oxy]carbonyl}amino)phenyl]-L-cysteine: Similar structure but with an ethyl group instead of an isopropyl group.

These comparisons can help identify the unique properties and potential advantages of this compound in various applications.

Properties

CAS No.

63346-58-7

Molecular Formula

C13H17ClN2O5S

Molecular Weight

348.80 g/mol

IUPAC Name

(2R)-2-amino-3-[4-chloro-3-hydroxy-2-(propan-2-yloxycarbonylamino)phenyl]sulfanylpropanoic acid

InChI

InChI=1S/C13H17ClN2O5S/c1-6(2)21-13(20)16-10-9(4-3-7(14)11(10)17)22-5-8(15)12(18)19/h3-4,6,8,17H,5,15H2,1-2H3,(H,16,20)(H,18,19)/t8-/m0/s1

InChI Key

HKYYIFXVPNDGKA-QMMMGPOBSA-N

Isomeric SMILES

CC(C)OC(=O)NC1=C(C=CC(=C1O)Cl)SC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)OC(=O)NC1=C(C=CC(=C1O)Cl)SCC(C(=O)O)N

Origin of Product

United States

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